molecular formula C9H17NO3 B13526856 Methyl o-cyclobutylhomoserinate

Methyl o-cyclobutylhomoserinate

Cat. No.: B13526856
M. Wt: 187.24 g/mol
InChI Key: MHJPZTBCPJSMRY-UHFFFAOYSA-N
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Description

Methyl o-cyclobutylhomoserinate is a synthetic methyl ester derivative of homoserine, an amino acid intermediate in metabolic pathways. Structurally, it features a cyclobutyl ring substituted at the ortho position of the homoserine backbone, esterified with a methyl group. For example, methyl esters of diterpenic acids (e.g., sandaracopimaric acid methyl ester) and amino acid derivatives (e.g., methyl shikimate) are well-documented for their roles in resin analysis and pharmaceutical intermediates .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-amino-4-cyclobutyloxybutanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)5-6-13-7-3-2-4-7/h7-8H,2-6,10H2,1H3

InChI Key

MHJPZTBCPJSMRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCOC1CCC1)N

Origin of Product

United States

Preparation Methods

The preparation of methyl o-cyclobutylhomoserinate generally involves multi-step synthetic routes starting from homoserine derivatives or related amino acid precursors. Key steps include protection of functional groups, methylation, cyclobutyl group introduction, and esterification. The synthetic strategies focus on:

  • Use of mild reaction conditions to preserve stereochemistry and functional group integrity.
  • Avoidance of expensive reagents and complicated purification steps to facilitate scale-up.
  • Achieving high purity and yield to meet industrial standards.

Detailed Preparation Methodology

Synthetic Route Summary

A recent Chinese patent (CN116813505A) describes a five-step synthesis process for a closely related compound, O-methyl-N-benzyloxycarbonyl-L-homoserine, which shares structural features with this compound. This method provides a valuable framework adaptable for this compound synthesis due to its efficiency and scalability.

Stepwise Process:
Step Reaction Description Key Reagents/Conditions Yield (%) Notes
1 Reaction of starting compound with base and di-tert-butyl dicarbonate in solvent Base, di-tert-butyl dicarbonate, solvent 95.6 High yield, mild conditions
2 Methylation of intermediate with dimethyl sulfate and base Dimethyl sulfate, base, solvent Not isolated Intermediate used crude, no purification
3 Reaction with thionyl chloride to form methyl ester hydrochloride Thionyl chloride, methanol, reflux Not isolated Direct use of crude product
4 Reaction with benzyl chloroformate in alkaline environment Benzyl chloroformate, base, solvent Not isolated No column chromatography needed
5 Final reaction with base, followed by extraction and concentration Base, hydrochloric acid for pH adjustment >60 total High purity (>98%), suitable for scale-up

This route avoids expensive reagents like 2,6-di-tert-butyl-4-methylpyridine and trifluoromethanesulfonate methyl ester, which were used in earlier methods with lower yields (total yield ~13%) and requiring chromatographic purification.

Reaction Conditions and Purification

  • The reactions are typically carried out at room temperature (25–35°C), ensuring mild and safe conditions.
  • pH adjustments during extraction steps are commonly done using hydrochloric acid.
  • Organic solvents such as dichloromethane or methyl tert-butyl ether are used for extraction.
  • The method eliminates the need for column chromatography, simplifying scale-up and reducing cost.
  • Intermediates from steps 2 to 5 are used without purification, streamlining the process.

Advantages of the Method

  • High overall yield (~70% over steps 2–5).
  • High purity of final product (>98%).
  • Use of readily available, low-cost raw materials.
  • Environmentally friendly, non-toxic reaction steps.
  • Scalable for industrial production.

Comparative Analysis with Other Methods

Aspect Older Methods (Patent Prior Art) Current Method (CN116813505A)
Total Yield ~13% ~70%
Use of Expensive Reagents Yes (e.g., 2,6-di-tert-butyl-4-methylpyridine) No
Purification Requirement Column chromatography required No purification of intermediates required
Reaction Conditions Harsh or costly Mild, room temperature
Scalability Limited due to purification and cost Suitable for scale-up
Environmental Impact Higher due to toxic reagents Green, safe, non-toxic

This comparison highlights the superiority of the recent method in terms of efficiency, cost, and environmental considerations.

Supporting Research and Experimental Data

Experimental Example from Patent CN116813505A

Crystallographic and Structural Data

While direct crystallographic data for this compound are limited, related compounds such as O-methyl-N-benzyloxycarbonyl-L-homoserine exhibit well-defined planar structures and stable conformations, facilitating predictable reactivity in synthetic steps.

Chemical Reactions Analysis

Types of Reactions: Methyl o-cyclobutylhomoserinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl o-cyclobutylhomoserinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl o-cyclobutylhomoserinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Methyl o-cyclobutylhomoserinate shares key functional groups with other methyl esters, such as the ester moiety (-COOCH₃) and cyclic hydrocarbon components. Below is a comparative analysis with selected analogs:

Compound Core Structure Functional Groups Key Applications Reference
This compound Cyclobutyl-homoserine backbone Ester, amine, cyclobutyl ring Synthetic intermediate (hypothetical) N/A
Sandaracopimaric acid methyl ester Diterpene framework Ester, carboxylic acid derivative Resin analysis, GC-MS standards
Methyl shikimate Cyclohexene-carboxylic acid Ester, hydroxyl, double bond Pharmaceutical synthesis
E-Communic acid methyl ester Labdane diterpene Ester, conjugated double bonds Resin characterization

Key Observations :

  • Ester Stability : Methyl esters like sandaracopimaric acid methyl ester exhibit stability in GC-MS analyses, suggesting that this compound may similarly resist degradation during chromatographic separation .
Spectroscopic Data Comparison

While direct data for this compound is unavailable, methyl shikimate’s NMR and FTIR profiles provide a template:

  • ¹H NMR : Ester methyl protons (~3.6–3.8 ppm), cyclobutyl protons (2.0–3.0 ppm).
  • ¹³C NMR : Ester carbonyl (~170 ppm), cyclobutyl carbons (~25–35 ppm).
  • FTIR : Strong C=O stretch (~1740 cm⁻¹), O-CH₃ (~1250 cm⁻¹) .
Pharmacological and Industrial Relevance
  • Diterpene Methyl Esters : Used as biomarkers in plant resins and antimicrobial agents .
  • Amino Acid Derivatives: Methyl shikimate is a precursor in Tamiflu® synthesis .
  • This compound: Potential applications in peptide synthesis or as a chiral auxiliary, though further studies are needed.

Q & A

What characterization techniques are essential for verifying the structural integrity of Methyl o-cyclobutylhomoserinate?

Basic
To confirm structural identity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Cross-reference spectral data with literature values for known analogs. For novel compounds, ensure full assignment of all peaks and include purity assessments via HPLC with certified reference standards . Follow journal guidelines for reporting experimental details to ensure reproducibility .

How should researchers design a reproducible synthesis protocol for this compound?

Basic
Begin by reviewing existing literature for analogous cyclobutyl or homoserine derivatives to identify viable synthetic routes. Document all reaction parameters (e.g., temperature, solvent, catalyst) meticulously. Validate each step with intermediate characterization (e.g., TLC, IR). Include purity data (≥95% by HPLC) and batch-to-batch reproducibility metrics in the final protocol. Adhere to standardized reporting frameworks, such as those in the Beilstein Journal of Organic Chemistry, which emphasize transparency in experimental methods .

What strategies can optimize reaction yields for this compound under varying catalytic conditions?

Advanced
Employ Design of Experiments (DoE) to systematically explore catalytic systems (e.g., transition-metal catalysts, organocatalysts). Variables such as catalyst loading, solvent polarity, and reaction time should be analyzed using response surface methodology. Statistical tools like ANOVA can identify significant factors affecting yield. Compare results with computational models (e.g., DFT calculations) to rationalize mechanistic pathways. Replicate high-yield conditions across multiple batches to confirm robustness .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced
Conduct a systematic review of existing studies to assess methodological variability (e.g., assay protocols, cell lines, dosage ranges). Use meta-analysis to quantify heterogeneity and identify confounding factors. Replicate key experiments under controlled conditions, prioritizing assays with validated reference compounds. Cross-validate findings using orthogonal techniques (e.g., in vitro enzyme inhibition vs. cellular uptake studies). Transparently report all discrepancies and potential sources of bias .

What stability considerations are critical for storing this compound?

Basic
Perform accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor hydrolytic, oxidative, and photolytic stability using HPLC-MS. Store the compound in amber vials at -20°C under inert atmosphere if susceptible to oxidation. Include stability data in supplementary materials, specifying batch-specific degradation thresholds .

How to design a mechanistic study investigating this compound's interaction with biological targets?

Advanced
Combine structural biology (e.g., X-ray crystallography, cryo-EM) with kinetic assays to map binding interactions. Use isotopic labeling (e.g., ¹⁵N/¹³C) in NMR studies to track conformational changes in target proteins. Validate hypotheses with mutagenesis or knockout models. Integrate computational docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by experimental verification via surface plasmon resonance (SPR) .

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